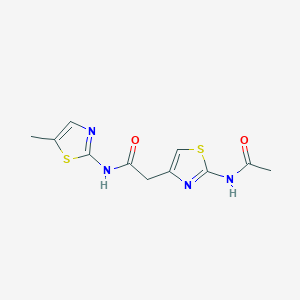
2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H12N4O2S2 and a molecular weight of 296.36. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
Researchers have developed methods to synthesize derivatives of thiazole compounds, demonstrating their potential in creating a variety of chemical entities with significant biological activities. These synthesis processes often involve reactions with different mercapto derivatives or via one-pot three-component reactions to produce novel thiazole derivatives with unique properties. For instance, a study outlined the synthesis of 5-methyl-4-phenyl thiazole derivatives, showing anticancer activities against specific cell lines through selective cytotoxicity (Evren et al., 2019). Similarly, novel synthesis routes for creating acetamide derivatives with potential biological applications have been reported, highlighting the chemical versatility and therapeutic promise of these compounds (Alizadeh-bami et al., 2019).
Biological Evaluation and Therapeutic Effects
The synthesized compounds undergo biological evaluation to determine their therapeutic potential. Notably, certain derivatives have shown high selectivity and potency against cancer cell lines, suggesting their potential as anticancer agents. The apoptosis-inducing capabilities of these compounds have been compared to standard treatments like cisplatin, providing insights into their mechanisms of action and effectiveness (Evren et al., 2019). Additionally, other studies have focused on the anticholinesterase activity of thiazole-piperazine derivatives, revealing significant inhibition rates against acetylcholinesterase, which could have implications for treating neurodegenerative diseases (Yurttaş et al., 2013).
Molecular Docking and Antioxidant Activities
Molecular docking studies are crucial for understanding the interactions between synthesized compounds and biological targets. These studies help in identifying the binding affinities and modes of action of the compounds, guiding further modifications to enhance their biological activities. For instance, novel imines and thiazolidinones have been synthesized and their antimicrobial activities evaluated, demonstrating their potential in addressing microbial resistance (Fuloria et al., 2009). Moreover, certain derivatives have been investigated for their antioxidant activities through molecular docking against antioxidant enzyme receptors, offering insights into their potential as therapeutic agents against oxidative stress-related diseases (Hossan, 2020).
Direcciones Futuras
Thiazole derivatives continue to be a focus in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, including “2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide”, to act as potential drug molecules with lesser side effects .
Propiedades
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c1-6-4-12-10(19-6)15-9(17)3-8-5-18-11(14-8)13-7(2)16/h4-5H,3H2,1-2H3,(H,12,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUTTYOGRAGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2810611.png)
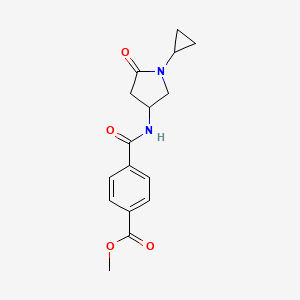


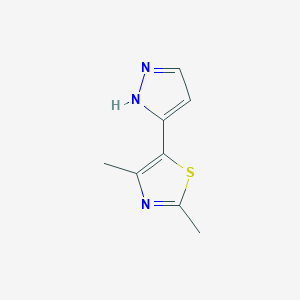

![3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2810622.png)
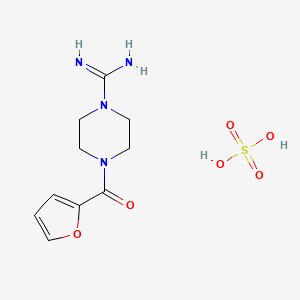
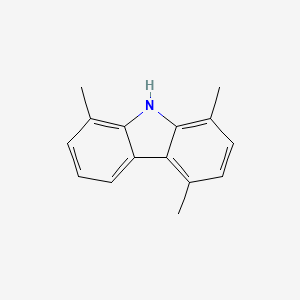

![methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B2810628.png)
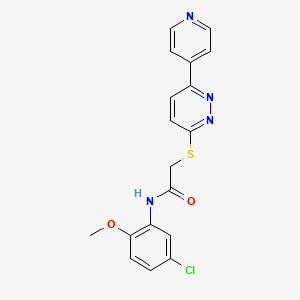
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2810633.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2810634.png)